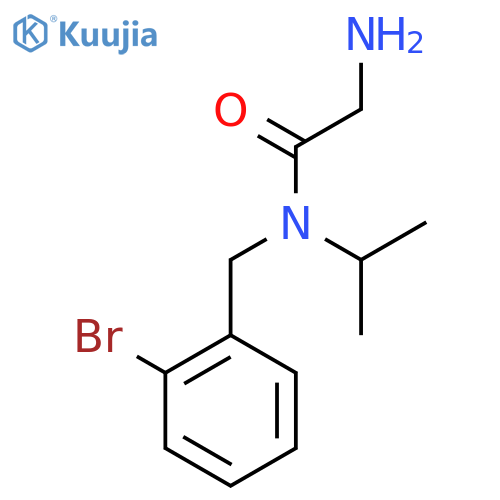

Cas no 1353986-45-4 (2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide)

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-n-(2-bromo-benzyl)-n-isopropyl-acetamide

- 2-Amino-N-(2-bromobenzyl)-N-isopropylacetamide

- AM94820

- 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide

-

- インチ: 1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3

- InChIKey: GTFLAHFWMIXQAW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1CN(C(CN)=O)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 233

- トポロジー分子極性表面積: 46.3

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 086281-500mg |

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide |

1353986-45-4 | 500mg |

£488.00 | 2022-03-01 |

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

7. Back matter

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamideに関する追加情報

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide (CAS No. 1353986-45-4)

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is a complex organic compound with the CAS registry number 1353986-45-4. This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amide group (-NHCO-). The structure of this compound includes an amino group (-NH2), a bromo-substituted benzyl group, and an isopropyl group attached to the nitrogen atom of the amide functional group.

The molecular formula of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is C11H16BrN3O, and its molecular weight is approximately 280.17 g/mol. The compound is characterized by its amide functionality, which plays a significant role in its chemical reactivity and potential applications. The presence of the bromine atom in the benzyl group introduces additional electronic effects, making this compound potentially useful in various chemical reactions, such as nucleophilic substitutions or aromatic substitutions.

Recent studies have highlighted the importance of compounds like 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide in the field of medicinal chemistry and drug discovery. The amide group is known to enhance the bioavailability of drugs by improving their solubility and permeability across biological membranes. Additionally, the amino group can act as a hydrogen bond donor, which is crucial for interactions with biological targets such as enzymes or receptors.

In terms of synthesis, 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide can be prepared through a multi-step process involving nucleophilic acylation or reductive amination. The bromo-substituted benzyl group can be introduced via electrophilic aromatic substitution or coupling reactions, depending on the starting materials and reaction conditions.

The compound has shown potential in various applications, including as an intermediate in organic synthesis or as a building block for more complex molecules with bioactive properties. For instance, it can serve as a precursor for synthesizing peptide analogs or other bioactive compounds due to its amide functionality and substituted aromatic ring.

Recent research has also explored the use of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide in catalytic processes and materials science. Its ability to form hydrogen bonds and its electron-rich aromatic ring make it a candidate for applications in supramolecular chemistry or as a ligand in metal complexes.

In conclusion, 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide (CAS No. 1353986-45-4) is a versatile compound with promising applications in various fields due to its unique structure and functional groups. Its properties make it an interesting target for further research and development in medicinal chemistry, materials science, and organic synthesis.

1353986-45-4 (2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide) 関連製品

- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)

- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)

- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)

- 5090-25-5(5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride)

- 2138142-20-6(Quinoline, 2-(difluoromethyl)-6,7-difluoro-4-methyl-)

- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

- 1171555-50-2(2,4-difluoro-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)